molecular formula C20H30N2O3S2 B1679604 Pergolide mesylate CAS No. 66104-23-2

Pergolide mesylate

Cat. No. B1679604
CAS RN: 66104-23-2
M. Wt: 410.6 g/mol
InChI Key: UWCVGPLTGZWHGS-ZORIOUSZSA-N
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Description

Pergolide mesylate is an ergot derivative dopamine receptor agonist at both D1 and D2 receptor sites . It is chemically designated as 8ß [(methylthio)methyl]-6-propylergoline monomethanesulfonate . The empirical formula is C19H26N2S•CH4O3S, representing a molecular weight of 410.60 .


Synthesis Analysis

Pergolide mesylate can be produced through many synthetic methods . A high-yield and low environmental impact synthesis able to deliver highly pure pergolide mesylate has been developed . This process involves seven chemical steps (four telescoped), three steps of isolation of intermediate, and only one drying .


Molecular Structure Analysis

The molecular formula of pergolide mesylate is C20H30N2O3S2 . The average mass is 410.594 Da and the monoisotopic mass is 410.169769 Da .


Chemical Reactions Analysis

Pergolide mesylate is a potent dopamine receptor agonist . It is 10 to 1000 times more potent than bromocriptine on a milligram per milligram basis in various in vitro and in vivo test systems . Pergolide mesylate inhibits the secretion of prolactin in humans .


Physical And Chemical Properties Analysis

Pergolide mesylate has a molecular formula of C19H26N2S•CH4O3S and a molecular weight of 410.59 . The average mass is 410.594 Da and the monoisotopic mass is 410.169769 Da .

Scientific Research Applications

  • Pharmacokinetics in Horses : Pergolide is used for treating pituitary pars intermedia dysfunction (PPID) in horses. A study developed a UPLC-MS/MS assay to determine pergolide in horse plasma, demonstrating its application in pharmacokinetic studies of the drug in horses (Jacobson et al., 2014).

  • Stability and Compounding : Research has focused on the effects of compounding and storage conditions on the stability of pergolide mesylate. It was found that storage conditions, such as temperature and light exposure, significantly affect the stability of compounded formulations (Davis et al., 2009).

  • Chemical Synthesis : There has been development in high-yield, low environmental impact synthesis methods for producing highly pure pergolide mesylate, enhancing the efficiency and sustainability of its production (Cabri et al., 2006).

  • Pharmacokinetic Properties in Horses : Another study aimed to establish the pharmacokinetic properties of pergolide following intravenous administration in horses, providing insights into the optimal dosing regimen for treating PPID in horses (Rendle et al., 2013).

  • Physiological Effects : The impact of pergolide on specific physiological aspects, such as dysarthric speech production, has been studied. One research examined the effect of Permax (pergolide mesylate), a dopamine agonist, on an individual with traumatic brain injury, revealing potential discrepancies among participant report, listener perception, and objective measures (McHenry, 2001).

  • Block of Potassium Channels : A study investigated the effects of pergolide on Kv1.5 potassium channels, which are expressed in pulmonary arterial smooth muscle cells and influence vascular tone. The research provided insights into the interaction between pergolide and these channels (Jeong et al., 2012).

Safety And Hazards

Pergolide mesylate should be handled with personal protective equipment . It should not be ingested or inhaled, and contact with skin, eyes, and clothing should be avoided . It should be kept away from heat and sources of ignition .

Future Directions

Pergolide is a long-acting dopamine agonist that is uncommonly used for the management of Parkinson’s disease, due to the risk for cardiac valvulopathy . While the use of pergolide in humans is still approved in only some countries, pergolide is mainly used for veterinary purposes .

properties

IUPAC Name

(6aR,9R,10aR)-9-(methylsulfanylmethyl)-7-propyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2S.CH4O3S/c1-3-7-21-11-13(12-22-2)8-16-15-5-4-6-17-19(15)14(10-20-17)9-18(16)21;1-5(2,3)4/h4-6,10,13,16,18,20H,3,7-9,11-12H2,1-2H3;1H3,(H,2,3,4)/t13-,16-,18-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWCVGPLTGZWHGS-ZORIOUSZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CC(CC2C1CC3=CNC4=CC=CC2=C34)CSC.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1C[C@@H](C[C@H]2[C@H]1CC3=CNC4=CC=CC2=C34)CSC.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

66104-22-1 (Parent)
Record name Pergolide mesylate [USAN:USP]
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DSSTOX Substance ID

DTXSID6040583
Record name Pergolide methanesulfonate
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Molecular Weight

410.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID11533039
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Pergolide mesylate

CAS RN

66104-23-2
Record name Pergolide mesylate
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Record name Pergolide mesylate [USAN:USP]
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Record name PERGOLIDE MESYLATE
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Record name PERGOLIDE MESYLATE
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Record name (6aR,9R,10aR)-9-(methylsulfanylmethyl)-7-propyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline;methanesulfonic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,660
Citations
DJ Sprankle, EC Jensen - Analytical profiles of drug substances and …, 1992 - Elsevier
Publisher Summary Permax (pergolide mesylate) is a dopamine receptor agonist at both D 1 and D 2 receptor sites. Permax is indicated as adjunctive treatment to levodopalcarbidopa …
Number of citations: 9 www.sciencedirect.com
JL Davis, LM Kirk, GS Davidson… - Journal of the American …, 2009 - Am Vet Med Assoc
Objective —To determine the effects of temperature and light over a 35-day period on stability of pergolide mesylate after compounding in an aqueous vehicle. Design —Evaluation …
Number of citations: 26 avmajournals.avma.org
RL PERRYMAN, AD ROGOL… - The Journal of …, 1981 - academic.oup.com
Pergolide mesylate is a synthetic ergoline with dopamine agonist properties. The endocrine profile was studied in a double blind crossover design in six normal males. Circulating PRL, …
Number of citations: 29 academic.oup.com
S Franks, PM Horrocks, SS Lynch, WR Butt… - Br Med J (Clin Res …, 1983 - bmj.com
… were treated with pergolide mesylate, a new dopamine receptor … Pergolide mesylate promises to be a useful addition to the … Introduction Pergolide mesylate (Lilly) is a synthetic ergoline …
Number of citations: 33 www.bmj.com
CW Olanow, MJ Alberts - Clinical neuropharmacology, 1987 - journals.lww.com
… We conclude that pergolide mesylate is an effective antiparkinsonian drug when used as an adjunct to Sinemet and will have a role in the management of Parkinson's disease. …
Number of citations: 47 journals.lww.com
M Pohanka, P Kaňovský, M Bareš… - European Journal of …, 2004 - Wiley Online Library
… Pergolide mesylate is another dopamine agonist with a known high affinity to hD(2S) … Pergolide mesylate (Permax) was given to each patient, and titrated to a total daily dose of 3 mg. All …
Number of citations: 47 onlinelibrary.wiley.com
WC Koller, WJ Weiner, BI Diamond, PA Nausieda… - …, 1980 - Elsevier
The effects of the putative dopamine agonist, pergolide mesylate, a substituted propylergoline, were investigated in several animal models of dopamine-related behavior in an attempt to …
Number of citations: 45 www.sciencedirect.com
F R. Levin, D McDowell, S M. Evans… - American Journal on …, 1999 - Taylor & Francis
… We applied these principles to a pilot study of pergolide mesylate as a treatment for cocaine dependence. At present, there are limited data regarding the efficacy of pergolide mesylate …
Number of citations: 40 www.tandfonline.com
DL Kleinberg, A Lieberman, J Todd… - The Journal of …, 1980 - academic.oup.com
The effect of a new synthetic ergot alkaloid, pergolide mesylate, on the inhibition of PRL during 24-h periods was evaluated in four rhesus monkeys and three patients with Parkinson's …
Number of citations: 42 academic.oup.com
S Franks, SS Lynch, PM Horrocks, WR Butt… - The Lancet, 1981 - Elsevier
… every 30 min for 2 h before pergolide mesylate 50 J-Ig (or … studied for 45 h after a single 50 pg dose of pergolide mesylate. … prolactin in U 11 after a single dose of pergolide mesylate. …
Number of citations: 38 www.sciencedirect.com

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